1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride

Catalog No.
S3030197
CAS No.
2408973-08-8
M.F
C6H16ClNO2
M. Wt
169.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride

CAS Number

2408973-08-8

Product Name

1-Aminooxy-3,3-dimethylbutan-2-ol;hydrochloride

IUPAC Name

1-aminooxy-3,3-dimethylbutan-2-ol;hydrochloride

Molecular Formula

C6H16ClNO2

Molecular Weight

169.65

InChI

InChI=1S/C6H15NO2.ClH/c1-6(2,3)5(8)4-9-7;/h5,8H,4,7H2,1-3H3;1H

InChI Key

AWJFJEOBNGFIFV-UHFFFAOYSA-N

SMILES

CC(C)(C)C(CON)O.Cl

solubility

not available

1-Aminooxy-3,3-dimethylbutan-2-ol hydrochloride is a chemical compound with the molecular formula C₆H₁₆ClNO₂ and a molecular weight of 169.65 g/mol. It is classified as a derivative of butanol, characterized by the presence of both an amino group and a hydroxyl group on a branched carbon chain. This compound is notable for its potential applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .

There is no current information available regarding a specific mechanism of action for ADMB-HCl. However, compounds containing aminooxy functionalities have been explored for their potential to inhibit enzymes or interact with specific biological targets []. Further research is needed to determine if ADMB-HCl possesses similar activities.

  • Oxidation: The hydroxyl group can be oxidized to yield a ketone or aldehyde, altering its reactivity and properties.
  • Reduction: The amino group can undergo reduction to form different amines, which may have distinct biological activities.
  • Substitution: This compound can engage in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

The synthesis of 1-aminooxy-3,3-dimethylbutan-2-ol hydrochloride typically involves the following steps:

  • Starting Material: The process begins with 3,3-dimethylbutan-2-one.
  • Reaction with Ammonia: The ketone is reacted with ammonia or an amine under controlled conditions to introduce the amino group.
  • Formation of Hydrochloride Salt: Hydrochloric acid is subsequently added to form the hydrochloride salt, enhancing solubility and stability for various applications .

1-Aminooxy-3,3-dimethylbutan-2-ol hydrochloride has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Utilized in studies related to enzyme interactions and metabolic pathways.
  • Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
  • Industry: Employed in producing specialty chemicals and as an intermediate in organic synthesis .

Interaction studies involving 1-aminooxy-3,3-dimethylbutan-2-ol hydrochloride focus on its binding affinity with various biological targets. These studies aim to elucidate the compound's role in modulating enzyme activity and influencing metabolic pathways. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile in medicinal applications .

Several compounds share structural similarities with 1-aminooxy-3,3-dimethylbutan-2-ol hydrochloride. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
1-AminooxybutanolC₄H₉NO₂Lacks branched structure; simpler amine derivative
2-Amino-2-methylpropanolC₄H₁₁NOContains an additional methyl group; different steric properties
1-Amino-2-propanolC₃H₉NOStraight-chain structure; less sterically hindered

Uniqueness of 1-Aminooxy-3,3-dimethylbutan-2-ol Hydrochloride

What sets 1-aminooxy-3,3-dimethylbutan-2-ol hydrochloride apart from similar compounds is its branched structure combined with both amino and hydroxyl functionalities. This unique configuration enhances its reactivity and potential interactions within biological systems, making it a valuable compound for research and industrial applications .

Dates

Last modified: 04-14-2024

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